Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone
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Overview
Description
Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone typically involves the formation of the azetidine ring followed by the introduction of the iodo and methoxy substituents. One common method involves the cyclization of appropriate precursors under basic conditions. For instance, the reaction of 2-iodo-5-methoxybenzoyl chloride with azetidine in the presence of a base like triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The iodo group can be reduced to a hydrogen atom, yielding a deiodinated product.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions to replace the iodo group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-iodo-5-methoxybenzoic acid, while reduction of the iodo group can produce azetidin-1-yl(2-hydroxy-5-methoxyphenyl)methanone .
Scientific Research Applications
Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the iodo and methoxy groups can enhance its binding affinity and specificity. Additionally, the azetidine ring can interact with various biological pathways, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-one: Another four-membered nitrogen-containing heterocycle with similar reactivity but different substituents.
Aziridine: A three-membered nitrogen-containing heterocycle with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with different chemical properties.
Uniqueness
Azetidin-1-yl(2-iodo-5-methoxyphenyl)methanone is unique due to the combination of the azetidine ring with iodo and methoxy substituents. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
azetidin-1-yl-(2-iodo-5-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c1-15-8-3-4-10(12)9(7-8)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDHXWXMGXGAECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)I)C(=O)N2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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